molecular formula C21H23ClN4O5 B4170143 N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide

N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide

Cat. No. B4170143
M. Wt: 446.9 g/mol
InChI Key: ZCQKYMPYPAEPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is essential for the survival and proliferation of B-cells, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies. By inhibiting BTK, N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide blocks the downstream signaling events that promote B-cell survival and proliferation, leading to apoptosis and cell death.
Biochemical and physiological effects:
N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies both in vitro and in vivo. In preclinical studies, N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide has also been shown to decrease the levels of key proteins involved in B-cell receptor signaling, such as phospho-BTK and phospho-AKT. N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide has also been shown to decrease the levels of key cytokines involved in B-cell activation, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide is its potent and selective inhibition of BTK, which makes it an attractive candidate for the treatment of B-cell malignancies. N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide has also shown synergy with other anti-cancer agents, which could potentially enhance its therapeutic efficacy. However, N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide has not been extensively studied in clinical trials, and its long-term safety and efficacy have yet to be determined.

Future Directions

There are several potential future directions for the development of N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide. One possibility is the investigation of N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide in combination with other targeted therapies, such as venetoclax or ibrutinib. Another potential direction is the investigation of N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide in combination with immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy. Additionally, the development of N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide analogs with improved pharmacokinetic properties could potentially enhance its therapeutic efficacy.

Scientific Research Applications

N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these studies, N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide has shown potent anti-tumor activity and has been well-tolerated by the animals. N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide has also demonstrated synergy with other anti-cancer agents, such as venetoclax and rituximab.

properties

IUPAC Name

N-(5-chloro-2-morpholin-4-ylphenyl)-4-morpholin-4-yl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O5/c22-16-2-4-18(24-5-9-30-10-6-24)17(14-16)23-21(27)15-1-3-19(20(13-15)26(28)29)25-7-11-31-12-8-25/h1-4,13-14H,5-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQKYMPYPAEPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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